Cas no 2229477-32-9 (1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine)
1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine
- [1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
- 2229477-32-9
- EN300-1796494
-
- Inchi: 1S/C12H18N2O2/c1-15-9-4-7-14-11(16-2)10(9)12(8-13)5-3-6-12/h4,7H,3,5-6,8,13H2,1-2H3
- InChI Key: GXEYBOUQTNBNQK-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=C(C=1C1(CN)CCC1)OC
Computed Properties
- Exact Mass: 222.136827821g/mol
- Monoisotopic Mass: 222.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 57.4Ų
1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796494-0.05g |
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine |
2229477-32-9 | 0.05g |
$1537.0 | 2023-09-19 | ||
| Enamine | EN300-1796494-0.1g |
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine |
2229477-32-9 | 0.1g |
$1610.0 | 2023-09-19 | ||
| Enamine | EN300-1796494-0.25g |
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine |
2229477-32-9 | 0.25g |
$1683.0 | 2023-09-19 | ||
| Enamine | EN300-1796494-0.5g |
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine |
2229477-32-9 | 0.5g |
$1757.0 | 2023-09-19 | ||
| Enamine | EN300-1796494-1.0g |
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine |
2229477-32-9 | 1g |
$1829.0 | 2023-05-27 | ||
| Enamine | EN300-1796494-2.5g |
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine |
2229477-32-9 | 2.5g |
$3585.0 | 2023-09-19 | ||
| Enamine | EN300-1796494-5.0g |
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine |
2229477-32-9 | 5g |
$5304.0 | 2023-05-27 | ||
| Enamine | EN300-1796494-10.0g |
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine |
2229477-32-9 | 10g |
$7866.0 | 2023-05-27 | ||
| Enamine | EN300-1796494-1g |
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine |
2229477-32-9 | 1g |
$1829.0 | 2023-09-19 | ||
| Enamine | EN300-1796494-5g |
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine |
2229477-32-9 | 5g |
$5304.0 | 2023-09-19 |
1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine
Comprehensive Overview of 1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine (CAS No. 2229477-32-9)
1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine (CAS No. 2229477-32-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclobutylmethanamine core with a 2,4-dimethoxypyridine moiety, making it a valuable intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for kinase inhibitors and GPCR-targeted therapeutics, aligning with current trends in precision medicine.
The compound's CAS number 2229477-32-9 serves as a critical identifier in chemical databases, ensuring accurate tracking in global supply chains. Its pyridine derivatives are known for their electron-rich aromatic systems, which contribute to interactions with biological targets. Recent studies highlight the growing demand for heterocyclic amines like this compound in the development of next-generation antidepressants and neuroprotective agents, addressing widespread concerns about mental health and neurodegenerative diseases.
From a synthetic chemistry perspective, 1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine exemplifies modern strategies in scaffold hopping – a technique frequently searched by medicinal chemists aiming to optimize drug candidates. The dimethoxy groups enhance solubility while the cyclobutyl ring introduces conformational restraint, topics frequently discussed in Q&A forums about bioavailability improvement. Analytical techniques such as HPLC purity analysis and LC-MS characterization are essential for quality control, reflecting industry standards for high-value intermediates.
Environmental and regulatory aspects of CAS 2229477-32-9 comply with REACH and FDA guidelines for research chemicals, a hot topic among sustainability-focused researchers. The compound's stability under various pH conditions makes it suitable for prodrug development, answering frequent queries about pH-sensitive drug delivery systems. Patent literature reveals its utility in catalytic asymmetric synthesis methods, connecting to trending searches about green chemistry innovations.
In material science applications, the 2,4-dimethoxypyridine segment contributes to ligand design for transition metal complexes, relevant to OLED materials research. The primary amine functionality allows for diverse derivatization, addressing common questions about click chemistry compatibility. Thermal analysis data (available upon request) supports its use in high-temperature reactions, a key consideration for process chemists.
Market analysts note increasing procurement of 2229477-32-9 by CROs specializing in fragment-based drug discovery, reflecting industry shifts toward small molecule therapeutics. The compound's logP value (predicted 1.8-2.2) positions it favorably within Lipinski's rule of five parameters, a frequent search term among computational chemists. Recent publications have explored its metabolic stability in liver microsome assays, contributing to discussions about first-pass metabolism challenges.
Safety documentation for 1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine emphasizes standard laboratory precautions, with MSDS available from certified suppliers. Its classification as a non-hazardous research chemical facilitates international shipping, addressing logistical questions from global research teams. Storage recommendations (-20°C under argon) align with best practices for amine-containing compounds, a practical concern for bench chemists.
Future research directions may explore the compound's potential in proteolysis targeting chimeras (PROTACs), a rapidly growing field in targeted protein degradation. The cyclobutane strain energy (calculated 26.5 kcal/mol) offers interesting possibilities for conformational drug design, connecting to academic debates about ring strain utilization. As synthetic methodologies advance, this compound continues to demonstrate versatility across multiple domains of chemical research.
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